![molecular formula C7H2BrClFN B2776541 3-Bromo-2-chloro-6-fluorobenzonitrile CAS No. 1421620-33-8](/img/structure/B2776541.png)
3-Bromo-2-chloro-6-fluorobenzonitrile
Overview
Description
3-Bromo-2-chloro-6-fluorobenzonitrile is a chemical compound with the molecular formula CHBrClFN . It has a molecular weight of 234.45 and is typically stored at room temperature . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 3-Bromo-2-chloro-6-fluorobenzonitrile consists of a benzene ring with a nitrile group (-CN) and three halogens (bromine, chlorine, and fluorine) attached to it . The exact positions of these groups on the benzene ring can be determined by the numbering in the name of the compound.Physical And Chemical Properties Analysis
3-Bromo-2-chloro-6-fluorobenzonitrile has a density of 1.81±0.1 g/cm3 . Its boiling point is predicted to be 256.6±35.0 °C . The compound is a solid at room temperature .Scientific Research Applications
Facile Synthesis and Chemical Transformations
- A study by Szumigala et al. (2004) developed a scalable synthesis method for 2-bromo-3-fluorobenzonitrile via bromodeboronation, demonstrating the generality of halodeboronation transformations in aryl boronic acids to form aryl bromides and chlorides with good to excellent yields. This method highlights the utility of halogenated benzonitriles in synthetic organic chemistry as intermediates for further chemical transformations (Ronald H. Szumigala et al., 2004).
Vibrational Spectroscopy and Molecular Properties
- Jeyavijayan et al. (2018) conducted a comprehensive study on 3-bromo-5-fluorobenzonitrile using FTIR and FT-Raman spectroscopy, DFT computations, and analysis of nonlinear optical properties. The research provides detailed insights into the vibrational modes, molecular geometry, and electronic properties of halogenated benzonitriles, which could be relevant for the understanding of 3-Bromo-2-chloro-6-fluorobenzonitrile's physical and chemical properties (S. Jeyavijayan et al., 2018).
Synthesis of Heterocycles
- Lefebvre et al. (2010) reported a general two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles, providing a new route to synthesize heterocyclic compounds. This study illustrates the potential of halogenated benzonitriles as precursors in the synthesis of bioactive heterocycles, suggesting similar applications for 3-Bromo-2-chloro-6-fluorobenzonitrile in medicinal chemistry (Valérie Lefebvre et al., 2010).
Molecular Crystallography
- The study by Aldeborgh et al. (2014) involved X-ray diffraction analysis of small molecule organic compounds, including halogenated benzonitriles. The structural analysis revealed various types of intermolecular interactions, such as hydrogen bonding and halogen–halogen interactions. This research underscores the importance of halogenated benzonitriles in the study of molecular crystal structures and the design of materials with specific properties (H. Aldeborgh et al., 2014).
Safety and Hazards
This compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes indicate that the compound may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust and contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .
properties
IUPAC Name |
3-bromo-2-chloro-6-fluorobenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClFN/c8-5-1-2-6(10)4(3-11)7(5)9/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODUWWKCYNUBYRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C#N)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.45 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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